![molecular formula C13H9Cl2NO3 B1342243 1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene CAS No. 114109-50-1](/img/structure/B1342243.png)
1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene
Overview
Description
1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene is an organic compound that features a benzene ring substituted with benzyloxy, dichloro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene typically involves multiple steps. One common method starts with the nitration of 1-(Benzyloxy)-2,4-dichlorobenzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 1-(Benzyloxy)-2,4-dichloro-5-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
1-(Benzyloxy)-2,4-dichlorobenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-(Benzyloxy)-2,4-dichloro-5-aminobenzene: Formed by the reduction of the nitro group, with different chemical properties and applications.
Biological Activity
1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene is an organic compound with the molecular formula C₁₃H₉Cl₂N₃O₃. Its structure features a benzyl ether functional group along with dichloro and nitro substituents, which contribute to its unique chemical properties and biological activities. This compound has garnered interest due to its potential applications in pharmacology and biochemistry.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, primarily focusing on its interactions with enzymes and cellular processes. Notably, studies have highlighted its potential as an inhibitor of monoamine oxidase (MAO), a critical enzyme involved in the metabolism of neurotransmitters.
Key Findings
- Enzyme Interaction : Research indicates that this compound interacts with MAO, exhibiting selective inhibition properties. The compound's inhibitory activity was measured using the kynuramine method, revealing competitive inhibition characteristics .
- Mechanism of Action : The compound’s mechanism involves binding to the active site of MAO, thereby reducing the enzyme's catalytic activity. This interaction can lead to increased levels of neurotransmitters such as dopamine and serotonin, which may have implications for treating neurodegenerative diseases like Parkinson's disease .
- Antioxidative Properties : In addition to MAO inhibition, this compound has demonstrated antioxidative effects. It was shown to exhibit significant metal chelation abilities and neuroprotective effects in various cellular models .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2,4-Dichloronitrobenzene | Two chlorine atoms, one nitro group | Known for use in pesticides |
1-Benzyloxy-4-nitrobenzene | Benzyl ether group, one nitro group | Used as a protective group in organic synthesis |
2-(Benzyloxy)-1,3-dichloro-5-nitrobenzene | Benzyl ether with dichloro and nitro groups | Exhibits different reactivity patterns |
The unique combination of functional groups in this compound distinguishes it from these analogs, leading to varied biological activities.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Neuroprotective Effects : In a study assessing neuroprotective properties against oxidative stress-induced neuronal damage, the compound showed significant protective effects at various concentrations. Its ability to scavenge free radicals contributed to reduced cell death rates in neuronal cultures .
- MAO Inhibition : A specific study focused on evaluating the IC50 values for MAO-B inhibition demonstrated that this compound had comparable potency to established MAO inhibitors like rasagiline and safinamide. This suggests its potential therapeutic application in managing Parkinson's disease symptoms .
Properties
IUPAC Name |
1,5-dichloro-2-nitro-4-phenylmethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3/c14-10-6-11(15)13(7-12(10)16(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKKEZUAADAJGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)[N+](=O)[O-])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594712 | |
Record name | 1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114109-50-1 | |
Record name | 1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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